![molecular formula C11H17NO4 B2944670 Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate CAS No. 2361658-00-4](/img/structure/B2944670.png)
Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate, also known as MOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. MOA is a synthetic molecule that belongs to the family of oxalamides and is widely used in the pharmaceutical industry for various applications.
作用机制
The mechanism of action of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
生化和生理效应
Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its effectiveness in vivo.
未来方向
There are several future directions for research on Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic benefits of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate in various disease models. Additionally, there is a need for more studies on the mechanism of action of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate and its effects on different biological systems. Finally, the development of new drug delivery systems that can improve the bioavailability of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate is an important area of future research.
Conclusion:
In conclusion, Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its potential applications in the treatment of neurodegenerative disorders. While Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has some limitations for lab experiments, it has several advantages and is a promising compound for future research.
合成方法
The synthesis of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate involves the reaction of 2-amino-2-oxoacetic acid methyl ester with acryloyl chloride in the presence of a base. The resulting product is then treated with oxalyl chloride and an amine to form Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate. The synthesis method of Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has been extensively studied for its potential therapeutic benefits in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate has been shown to have potential applications in the field of drug delivery systems.
属性
IUPAC Name |
methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-10(13)12-8-4-5-16-9(6-8)7-11(14)15-2/h3,8-9H,1,4-7H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIAJTVYPCGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(CCO1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

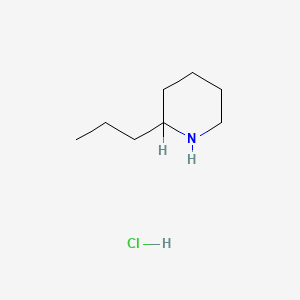
![N-[(3-bromophenyl)(cyano)methyl]cyclopentanecarboxamide](/img/structure/B2944589.png)
![N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide](/img/structure/B2944590.png)
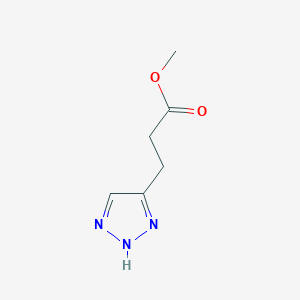
![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)
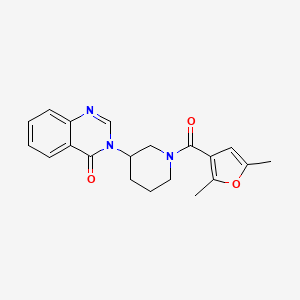
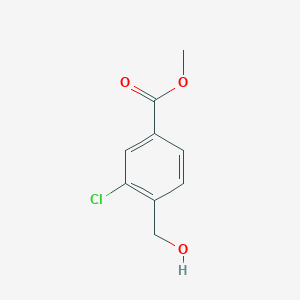
![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)
![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)
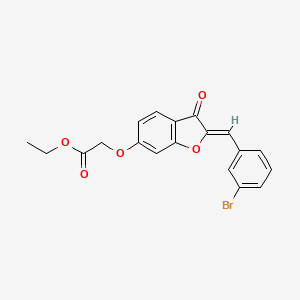
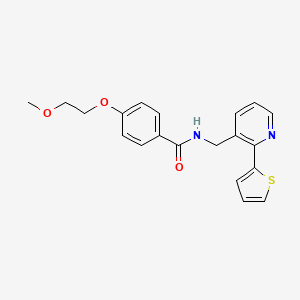
![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)